Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse applications in medicinal chemistry, organic electronics, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate typically involves the bromination and nitration of benzo[b]thiophene derivatives. One common method includes the following steps:
Bromination: Benzo[b]thiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Nitration: The brominated benzo[b]thiophene is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The resulting compound is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in further chemical transformations.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity and affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-bromo-1-benzothiophene-2-carboxylate
- Methyl 5-bromo-6-hydroxybenzo[b]thiophene-2-carboxylate
- Methyl 6-bromo-4,5-dimethoxy-7-nitrobenzo[b]thiophene-2-carboxylate
Comparison: Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and electronic properties, making it valuable for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C10H6BrNO4S |
---|---|
Molekulargewicht |
316.13 g/mol |
IUPAC-Name |
methyl 6-bromo-5-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6BrNO4S/c1-16-10(13)9-3-5-2-7(12(14)15)6(11)4-8(5)17-9/h2-4H,1H3 |
InChI-Schlüssel |
NWHZFLAGBGTQNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=CC(=C(C=C2S1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.